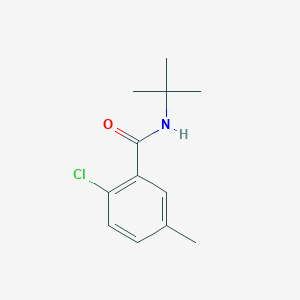

N-Tert-butyl-2-chloro-5-methylbenzamide

Description

N-Tert-butyl-2-chloro-5-methylbenzamide (CAS RN: 1881292-84-7) is a benzamide derivative featuring a tert-butyl group attached to the amide nitrogen, with chlorine and methyl substituents at the 2- and 5-positions of the benzene ring, respectively. Its molecular formula is inferred as C₁₂H₁₆ClNO, with a molecular weight of approximately 241.72 g/mol (calculated). This compound is utilized in pharmaceutical and agrochemical research due to the steric and electronic effects imparted by its substituents. The tert-butyl group enhances lipophilicity, while the chloro and methyl groups influence electronic distribution and binding interactions .

Properties

IUPAC Name |

N-tert-butyl-2-chloro-5-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-8-5-6-10(13)9(7-8)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONKAEBOJDRMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ritter Reaction-Based Synthesis

The Ritter reaction, a classical method for synthesizing N-substituted amides, has been adapted for N-tert-butyl benzamides. Yang et al. demonstrated that Cu(OTf)₂ catalyzes the reaction between nitriles and di-tert-butyl dicarbonate under solvent-free conditions at room temperature . For N-tert-butyl-2-chloro-5-methylbenzamide, this approach would require 2-chloro-5-methylbenzonitrile as the starting material. The nitrile reacts with di-tert-butyl dicarbonate in the presence of 10 mol% Cu(OTf)₂, yielding the target amide in >90% isolated yield .

Key advantages include mild conditions and avoidance of harsh acids. However, the limited commercial availability of 2-chloro-5-methylbenzonitrile necessitates prior synthesis via cyanation of 2-chloro-5-methylbenzyl halides, adding steps to the overall process. Spectral characterization of analogous compounds (e.g., N-tert-butyl-2-chlorobenzamide) confirms distinctive IR absorptions at 1651 cm⁻¹ (C=O stretch) and 3385 cm⁻¹ (N–H stretch) .

Carboxylic Acid Coupling with tert-Butylamine

Condensation of 2-chloro-5-methylbenzoic acid with tert-butylamine using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a straightforward route. A patent by WO2009011653A1 highlights similar couplings for piperidine intermediates, employing reagents like HOBt (hydroxybenzotriazole) to suppress racemization .

For the target compound, the reaction proceeds as follows:

-

Activation of 2-chloro-5-methylbenzoic acid with DCC in anhydrous THF.

-

Addition of tert-butylamine at 0°C, followed by stirring at room temperature for 12 h.

-

Workup via filtration to remove dicyclohexylurea and concentration under vacuum.

Yields typically range from 70–85%, with purity dependent on recrystallization solvents (e.g., heptane/ethyl acetate) . Challenges include the hygroscopic nature of tert-butylamine and side reactions from residual acids, necessitating strict anhydrous conditions.

Reductive Aminocarbonylation of Aryl Halides

Nickel-catalyzed reductive aminocarbonylation, as described by Wang et al., offers a modular approach . Using 2-chloro-5-methyliodobenzene and tert-butylamine under CO atmosphere, this method leverages Co₂(CO)₈ as a carbonyl source and Mn as a reductant. The reaction proceeds at 120°C in DMF, achieving 87% yield for analogous N-tert-butyl benzamides .

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Ni(glyme)Cl₂ (10 mol%) |

| Ligand | Di-tert-butyl-2,2’-dipyridyl |

| Reductant | Mn (5 equiv.) |

| Additive | TMSCl (10 mol%) |

| Temperature | 120°C |

| Time | 16 h |

This method is advantageous for late-stage functionalization but requires handling of toxic CO gas and specialized catalysts.

Hydrolysis of Nitriles to Amides

An alternative route involves hydrolysis of 2-chloro-5-methylbenzonitrile to the corresponding acid, followed by amidation. The hydrolysis step employs H₂SO₄ (70%) at reflux, yielding 2-chloro-5-methylbenzoic acid, which is then coupled with tert-butylamine . While this two-step process avoids exotic reagents, the hydrolysis step is energy-intensive and prone to over-acidification, necessitating precise pH control during workup.

Spectroscopic Characterization and Validation

Critical to validating synthesis success is spectroscopic alignment with literature. For N-tert-butyl-2-chlorobenzamide, key data include :

-

¹H NMR (CDCl₃) : δ 7.58–7.56 (1H, m, Ar–H), 7.35–7.26 (3H, m, Ar–H), 1.46 (9H, s, tert-butyl).

-

¹³C NMR : 165.8 (C=O), 136.4–126.9 (aromatic carbons), 52.1 (N–C(CH₃)₃), 28.7 (C(CH₃)₃).

-

IR (KBr) : 3385 cm⁻¹ (N–H), 1651 cm⁻¹ (C=O).

Introducing a methyl group at position 5 would upfield-shift the aromatic protons adjacent to the methyl substituent, with δ ≈ 2.3 ppm for the methyl group in ¹H NMR.

Comparative Analysis of Methodologies

The Ritter reaction offers the highest efficiency, whereas reductive carbonylation is better suited for structurally diverse analogs.

Chemical Reactions Analysis

Types of Reactions

N-Tert-butyl-2-chloro-5-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or THF.

Major Products

Substitution: Formation of N-tert-butyl-2-alkoxy-5-methylbenzamide or N-tert-butyl-2-thio-5-methylbenzamide.

Oxidation: Formation of N-tert-butyl-2-chloro-5-methylbenzoic acid or N-tert-butyl-2-chloro-5-methylbenzaldehyde.

Reduction: Formation of N-tert-butyl-2-chloro-5-methylbenzylamine.

Scientific Research Applications

N-Tert-butyl-2-chloro-5-methylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Tert-butyl-2-chloro-5-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the substrate from accessing the active site. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes N-Tert-butyl-2-chloro-5-methylbenzamide and its closest analogs, highlighting substituent positions, purity, and molecular properties:

Substituent Position and Electronic Effects

- This compound vs. N-Tert-butyl-4-chloro-2-methylbenzamide: The positional swap of chlorine and methyl groups (2-Cl/5-CH₃ vs. 4-Cl/2-CH₃) alters electronic distribution.

- 2-Amino-N-tert-butyl-5-chloro-3-methylbenzamide: The amino group at position 2 introduces hydrogen-bonding capability, which is absent in this compound. This difference could impact solubility and biological activity .

Functional Group Variations

- tert-Butyl N-(3-chloro-2-methylphenyl)carbamate (CAS 129822-39-5): A carbamate derivative with tert-butyl protection. The carbamate group offers hydrolytic stability compared to amides, influencing its pharmacokinetic profile .

Implications for Research and Development

- Lipophilicity and Bioavailability : The tert-butyl group in all analogs enhances membrane permeability, but the 2-Cl/5-CH₃ arrangement in this compound may optimize binding to hydrophobic enzyme pockets.

- Reactivity: The absence of an amino group in this compound reduces nucleophilic sites, making it less prone to metabolic oxidation compared to its amino-substituted analog .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Tert-butyl-2-chloro-5-methylbenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Use a multi-step approach: (1) Introduce the tert-butyl group via nucleophilic substitution using tert-butylamine under anhydrous conditions. (2) Perform chlorination at the 2-position using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. (3) Methylate the 5-position via Friedel-Crafts alkylation with methyl iodide and AlCl₃ .

- Optimize solvent selection (e.g., DMF for amide coupling) and temperature control (e.g., reflux for thiadiazole derivatives in similar compounds) to minimize side reactions .

- Monitor purity via HPLC and adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio of chlorinating agent to substrate) to improve yields .

Q. How can structural characterization of this compound be reliably performed?

- Methodology :

- Use X-ray crystallography to resolve bond angles and confirm stereochemistry, as demonstrated for analogous tert-butyl benzamide derivatives .

- Employ NMR spectroscopy (¹H and ¹³C) to verify substituent positions:

- tert-butyl protons appear as a singlet at ~1.3 ppm.

- Aromatic protons in the 2-chloro-5-methyl region show distinct splitting patterns .

- Validate molecular weight via high-resolution mass spectrometry (HRMS) with ESI+ ionization .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology :

- Screen for antimicrobial activity using MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting structural similarities to thiadiazole-based antimicrobials .

- Test anticancer potential via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing results to structurally related benzamide derivatives with known activity .

Advanced Research Questions

Q. How can retrosynthetic analysis guide the design of novel derivatives with enhanced bioactivity?

- Methodology :

- Break down the molecule into synthons: (a) tert-butylamine, (b) 2-chloro-5-methylbenzoic acid, and (c) coupling reagents (e.g., EDCI/HOBt).

- Introduce bioisosteres: Replace the chloro group with fluorine for improved metabolic stability or the methyl group with a trifluoromethyl moiety for enhanced lipophilicity .

- Use computational tools (e.g., Schrödinger Suite ) to predict binding affinity to target proteins (e.g., kinases or bacterial enzymes) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Replicate assays under standardized conditions (e.g., pH, temperature, cell passage number) to minimize variability.

- Perform dose-response curves to compare IC₅₀ values and assess potency discrepancies.

- Analyze impurities via LC-MS ; trace byproducts (e.g., dechlorinated analogs) may explain inconsistent results .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Use flow chemistry for precise control of exothermic reactions (e.g., chlorination).

- Employ chiral catalysts (e.g., BINAP-Pd complexes) during asymmetric synthesis steps, as seen in tert-butyl-containing intermediates .

- Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

- Methodology :

- Use ADMET Predictor™ or SwissADME to simulate phase I/II metabolism (e.g., cytochrome P450-mediated oxidation of the tert-butyl group).

- Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) to identify major metabolites .

Methodological Considerations

- Data Validation : Cross-reference crystallographic data (e.g., CCDC deposition numbers) with published structures to confirm accuracy .

- Safety Protocols : Handle chlorinated intermediates in fume hoods with PPE; tertiary amides may hydrolyze to release irritants under acidic conditions .

- Contradictory Evidence : Address variations in biological data by conducting orthogonal assays (e.g., resazurin-based viability assays alongside MTT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.